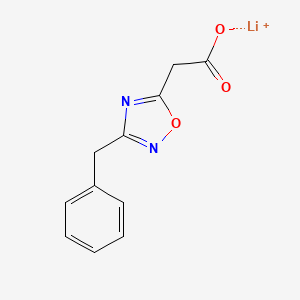

Lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

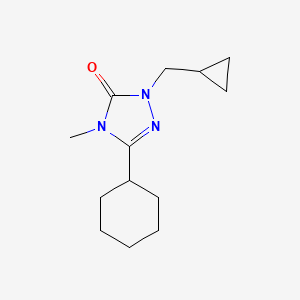

Lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is a compound that involves lithium and a 2,5-disubstituted-1,3,4-oxadiazole derivative. The interest in such compounds is due to their potential in various chemical applications, including the formation of complex molecules through lithiation reactions.

Synthesis Analysis

The synthesis of this compound-like compounds involves lithiation, which is a process where a hydrogen atom is replaced by a lithium atom. In a related study, lithiation of quinazolinones was achieved using alkyllithium reagents and LDA (lithium diisopropylamide), which is regioselective at specific positions on the quinazolinone ring . This method provides a pathway to introduce lithium into a molecular structure, potentially applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of lithiated 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to this compound, has been studied using mass spectrometry. The mass spectrometric behavior shows that lithiated derivatives undergo skeletal rearrangement and the formation of specific fragment ions, such as [RCNLi]+, which indicates the stability of the lithiated complex .

Chemical Reactions Analysis

The chemical reactions involving lithiated compounds are diverse. For instance, the lithiated quinazolinones can react with various electrophiles to yield substituted derivatives . Similarly, the lithiated 2,5-disubstituted-1,3,4-oxadiazoles may undergo reactions that lead to the loss of lithium isocyanate or the formation of benzoyl ions, depending on whether the molecule is protonated or lithiated .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithiated compounds are influenced by the presence of the lithium atom. The lithiation process can significantly alter the reactivity and stability of the molecule. For example, the calculated heats of formation for [RCNLi]+ ions are substantially lower than those of their protonated counterparts, which suggests that the lithiated ions have different thermodynamic properties . Additionally, the reactivity of lithiated quinazolinones with electrophiles and their ability to undergo oxidative dimerization when reacting with iodine demonstrate the versatility of these compounds in synthesis .

科学的研究の応用

Chemistry and Synthesis

A study by Caiazza et al. (1995) explored the synthesis of 2-(1-aryltetrazol-5-yl)acetic esters through the reaction of N-arylisoxazol-5(2H)-ones with lithium azide, leading to compounds with low anti-inflammatory activity (Caiazza, Prager, & Schafer, 1995). Additionally, Frański et al. (2003) examined the mass spectrometric behavior of lithiated derivatives of 2,5-disubstituted-1,3,4-oxadiazoles, shedding light on their skeletal rearrangement and the impact of lithium on their mass spectrometric profiles (Frański, Eitner, Schroeder, & Szwajka, 2003).

Materials Science

In materials science, Aliev et al. (2014) synthesized novel 3D lithium–organic frameworks with guest-dependent photoluminescence, highlighting the potential for creating materials with tunable properties (Aliev, Samsonenko, Rakhmanova, Dybtsev, & Fedin, 2014).

Pharmacology and Medical Research

Yin et al. (2006) identified Lithium as a critical lithium-sensitive component of the circadian clock in their study, providing insights into lithium's therapeutic action in treating bipolar disorder by influencing circadian rhythms (Yin, Wang, Klein, & Lazar, 2006). Moore et al. (2000) discovered that lithium administration increases N-acetyl-aspartate in the human brain, suggesting neurotrophic/neuroprotective effects which could support its use in treating bipolar affective disorder (Moore et al., 2000).

特性

IUPAC Name |

lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.Li/c14-11(15)7-10-12-9(13-16-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDUINZVAHQXJK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)CC2=NOC(=N2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2555544.png)

![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone](/img/structure/B2555546.png)

![Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2555555.png)

![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

![(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2555559.png)

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)